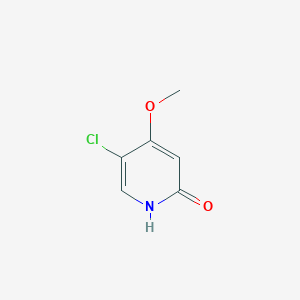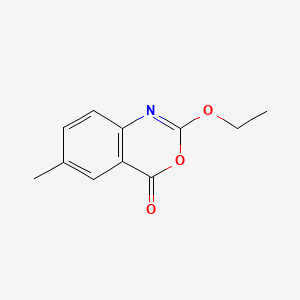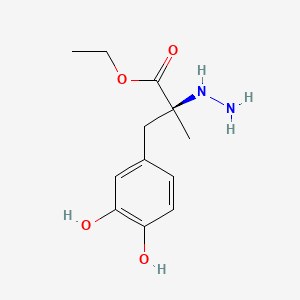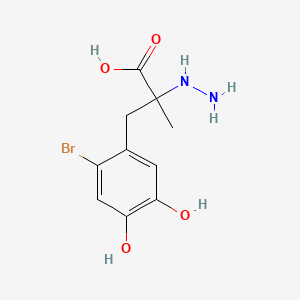
Cefaclor impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefaclor impurity E, also known as Cefaclor Open-Ring Impurity, is a compound related to Cefaclor . Its chemical name is 2-[[ (2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of Cefaclor impurity E is C14H14ClN3O4S, and its molecular weight is 355.8 . The structure includes a phenylacetyl group, a thiazine ring, and an acetic acid group .Applications De Recherche Scientifique
1. Identification and Analysis Techniques
- Cefaclor Impurity E has been identified and analyzed using advanced techniques like high-performance liquid chromatography/electrospray ionization-mass spectrometry (HPLC/ESI-MS). These methods are crucial for understanding the degradation process of cefaclor, revealing the formation of two diastereomers of Impurity E (Chuchracka, Frański, & Frańska, 2020).
2. Characterization in Pharmaceutical Context
- Studies have also focused on characterizing impurities in cefaclor using multidimensional approaches. Techniques like HPLC with gradient elution and mass spectrometric detection are employed for identifying impurities and distinguishing between process-related impurities, degradation products, and formulation excipients (Olsen, Baertschi, & Riggin, 1993).
3. On-Column Degradation Studies
- Intriguingly, a study has identified a 'ghost peak' during the impurity separation of cefaclor by HPLC, which turned out to be an unusual on-column degradant of cefaclor. This reveals important insights into the stability and analysis of cefaclor under various laboratory conditions (Zhong et al., 2019).
4. Environmental Concerns and Decomposition Studies
- The decomposition and mineralization of cefaclor using gamma radiation have been studied, highlighting concerns about antibiotics in the environment and their potential to contribute to antibiotic-resistant bacteria. This research is vital for understanding the environmental impact and degradation pathways of cefaclor (Yu et al., 2008).
5. Advanced Capillary Electrophoresis Methods
- Capillary electrophoresis (CE) has been increasingly used for impurity profiling of drugs like cefaclor. CE is crucial for the analysis of foodstuffs, determination of adulterants, and impurity profiling in pharmaceuticals. This technique offers a comparison between CE and liquid chromatography methods and highlights the strengths of CE in drug compound analysis (Shah, Patel, Tripathi, & Vyas, 2021).
Safety And Hazards
Propriétés
Numéro CAS |
188915-50-6 |
|---|---|
Nom du produit |
Cefaclor impurity E |
Formule moléculaire |
C14H14ClN3O4S |
Poids moléculaire |
355.8 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
2H-1,3-Thiazine-2-acetic acid, α-[(aminophenylacetyl)amino]-5-chloro-3,4-dihydro-4-oxo-, [2R-[2R*[R*(R*)]]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










